Home > Products > Screening Compounds P97522 > Nesiritide Acetate (BNP-32) Brain Natriuretic Pept
Nesiritide Acetate (BNP-32) Brain Natriuretic Pept -

Nesiritide Acetate (BNP-32) Brain Natriuretic Pept

Catalog Number: EVT-8367344
CAS Number:
Molecular Formula: C145H248N50O44S4
Molecular Weight: 3524.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A PEPTIDE that is secreted by the BRAIN and the HEART ATRIA, stored mainly in cardiac ventricular MYOCARDIUM. It can cause NATRIURESIS; DIURESIS; VASODILATION; and inhibits secretion of RENIN and ALDOSTERONE. It improves heart function. It contains 32 AMINO ACIDS.
Overview

Nesiritide Acetate, also known as B-type Natriuretic Peptide, is a synthetic form of the human B-type natriuretic peptide. It is primarily used in the treatment of acute heart failure. The peptide plays a crucial role in cardiovascular homeostasis by promoting vasodilation, natriuresis, and diuresis, thereby reducing preload and afterload on the heart. Nesiritide is derived from the natural peptide produced in the ventricles of the heart in response to increased wall tension.

Source

Nesiritide is synthesized from a recombinant DNA technology that allows for the production of the peptide in a controlled environment. The natural source of B-type natriuretic peptide is the cardiac ventricles, where it is secreted in response to volume overload.

Classification

Nesiritide belongs to the class of therapeutic peptides known as natriuretic peptides. These peptides are characterized by their ability to induce natriuresis (sodium excretion), promote diuresis (urine production), and exert vasodilatory effects.

Synthesis Analysis

Methods

The synthesis of Nesiritide involves solid-phase peptide synthesis techniques. Two primary methods have been documented:

  1. Solid-Phase Synthesis: This method utilizes a solid support to which amino acids are sequentially added. The process involves:
    • Coupling Fmoc-protected amino acids to a resin.
    • Removal of the Fmoc protecting group.
    • Formation of disulfide bonds between cysteine residues.
    • Cyclization reactions facilitated by cyclization-promoting reagents such as pyridine or triethylamine.
  2. Liquid Phase Synthesis: Involves purification steps using high-performance liquid chromatography to isolate the final product after synthesis.

Technical Details

The synthesis typically requires multiple steps including:

  • Activation of carboxyl groups.
  • Removal of side-chain protecting groups.
  • Formation and purification of intermediates through gradient elution techniques.
Molecular Structure Analysis

Structure

Nesiritide has a specific amino acid sequence that includes 32 amino acids with two disulfide bonds, which are crucial for its biological activity. The molecular formula is C_151H_248N_42O_42S_4, and its molecular weight is approximately 3483 Da.

Data

The structural configuration allows for its interaction with natriuretic peptide receptors, facilitating its physiological effects on blood pressure and fluid balance.

Chemical Reactions Analysis

Reactions

Nesiritide undergoes various chemical reactions during its synthesis:

  • Disulfide Bond Formation: Critical for maintaining structural integrity.
  • Amido Bond Formation: Involves coupling reactions between amino acids that lead to peptide bond formation.

Technical Details

The reactions are typically catalyzed by coupling agents such as N,N-diisopropylethylamine or other bases that facilitate amine coupling under mild conditions.

Mechanism of Action

Process

Nesiritide exerts its effects through binding to specific receptors (NPR-A) located on vascular smooth muscle cells and renal tubular cells. Upon binding, it activates guanylate cyclase, leading to increased intracellular cGMP levels.

Data

This increase in cGMP results in:

  • Vasodilation: Relaxation of blood vessels reduces blood pressure.
  • Natriuresis: Increased sodium excretion helps manage fluid overload.
  • Diuresis: Enhanced urine production aids in reducing fluid retention.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white lyophilized powder.
  • Solubility: Soluble in water; stability can be affected by pH and temperature.

Chemical Properties

  • Stability: Peptide stability can be compromised by enzymatic degradation; thus, modifications may be necessary for prolonged activity.
  • pKa Values: The pKa values for various functional groups within the peptide influence its solubility and reactivity under physiological conditions.
Applications

Scientific Uses

Nesiritide is primarily used in clinical settings for:

  • Acute Heart Failure Treatment: It provides rapid relief from symptoms associated with heart failure by reducing cardiac workload and improving renal function.
  • Research Applications: Studies involving cardiovascular physiology often utilize Nesiritide to explore natriuretic peptide signaling pathways and their implications in heart disease management.
Molecular Structure and Biosynthesis of Nesiritide

Isoform Heterogeneity in Endogenous Brain Natriuretic Peptide and Recombinant Equivalents

Nesiritide is a recombinant form of human brain natriuretic peptide-32, identical in primary structure to the endogenous low-molecular-weight isoform secreted by ventricular cardiomyocytes during volume or pressure overload [1]. Endogenous brain natriuretic peptide exhibits significant molecular heterogeneity, with multiple circulating isoforms identified:

  • Pro-brain natriuretic peptide-108: The high-molecular-weight precursor (≈12 kDa)
  • Brain natriuretic peptide-32: The bioactive 32-amino acid form (≈3 kDa)
  • N-terminal pro-brain natriuretic peptide-76: The inactive 76-amino acid fragment (≈8.5 kDa)
  • Truncated variants: Including brain natriuretic peptide-26, brain natriuretic peptide-5-32, and des-SerPro-brain natriuretic peptide [4] [10]

Commercial immunoassays predominantly detect high-molecular-weight isoforms (pro-brain natriuretic peptide-108 and N-terminal pro-brain natriuretic peptide-76) due to their longer half-lives and higher plasma concentrations. Mass spectrometry analyses reveal that endogenous brain natriuretic peptide-32 constitutes a minor fraction of immunoreactive brain natriuretic peptide in heart failure patients, with significant interindividual variability [1] [4]. Nesiritide bypasses this heterogeneity by delivering pure brain natriuretic peptide-32, ensuring consistent pharmacological activity.

Table 1: Characteristics of Major Brain Natriuretic Peptide Isoforms

IsoformAmino Acid LengthMolecular WeightBioactivityPrimary Detection Method
Pro-brain natriuretic peptide-108108≈12 kDaMinimalImmunoassays
Brain natriuretic peptide-3232≈3 kDaHighMass spectrometry
N-terminal pro-brain natriuretic peptide-7676≈8.5 kDaNoneImmunoassays
Brain natriuretic peptide-3-3230≈3.4 kDaReducedSpecialized assays

Post-Translational Processing of Pro-brain natriuretic peptide-108 to Brain natriuretic peptide-32

The biosynthesis of brain natriuretic peptide involves sequential proteolytic cleavage:

  • Initial translation: Pre-pro-brain natriuretic peptide (134 amino acids) loses its signal peptide to form pro-brain natriuretic peptide-108 [10]
  • Dibasic cleavage: Proprotein convertases (primarily furin and corin) recognize the Arg⁷³-Arg⁷⁴ and Arg⁷⁶-Ser⁷⁷ motifs, cleaving pro-brain natriuretic peptide-108 into N-terminal pro-brain natriuretic peptide-76 and brain natriuretic peptide-32 [1] [8]
  • Tertiary structure formation: Brain natriuretic peptide-32 adopts a conserved ring structure via disulfide bond (Cys¹⁰-Cys²⁶) essential for receptor binding [1] [4]

This processing occurs predominantly within cardiomyocyte secretory granules before release, though incomplete cleavage results in co-secretion of pro-brain natriuretic peptide-108 and its derivatives. Nesiritide's manufacturing process replicates the bioactive endpoint without intermediate precursors, ensuring 100% conversion to brain natriuretic peptide-32 [1].

Glycosylation Patterns and Stability of Circulating Brain Natriuretic Peptide Isoforms

Glycosylation significantly impacts brain natriuretic peptide stability and detectability:

  • Pro-brain natriuretic peptide-108 glycosylation: Carries O-glycans at Thr⁴⁸, Thr⁵³, Thr⁵⁸, and Thr⁷¹ near the furin cleavage site [3]
  • Functional consequences:
  • Steric hindrance from glycans reduces convertase accessibility, decreasing processing efficiency by 40-60% [3]
  • Glycosylated pro-brain natriuretic peptide-108 exhibits extended plasma half-life (≈90 min) versus brain natriuretic peptide-32 (≈20 min) [1] [10]
  • Glycosylation shields epitopes recognized by commercial immunoassays, causing underestimation of pro-brain natriuretic peptide-108 concentrations [4]

Nesiritide, as nonglycosylated brain natriuretic peptide-32, avoids these stability issues but remains susceptible to enzymatic degradation. Neutral endopeptidase and dipeptidyl peptidase-IV cleave Nesiritide at the N-terminus (Ser¹-Pro² and Pro³-Lys⁴ bonds), generating inactive metabolites [1] [10].

Table 2: Impact of Glycosylation on Brain Natriuretic Peptide Isoforms

Glycosylation SiteIsoform AffectedFunctional ConsequenceClinical Implication
Thr⁴⁸, Thr⁵³Pro-brain natriuretic peptide-108Inhibits furin cleavageReduced bioactive brain natriuretic peptide-32 generation
Thr⁵⁸, Thr⁷¹Pro-brain natriuretic peptide-108Masks immunoassay epitopesUnderestimation of total brain natriuretic peptide pool
NoneBrain natriuretic peptide-32Permits rapid enzymatic degradationShort plasma half-life
NoneNesiritideConsistent detectability by assaysPredictable pharmacokinetics

Comparative Analysis of Brain Natriuretic Peptide-32 versus N-terminal pro-brain natriuretic peptide-76 Cleavage Dynamics

The cleavage of pro-brain natriuretic peptide-108 follows first-order kinetics influenced by physiological conditions:

  • Enzyme kinetics: Furin exhibits 3-fold higher catalytic efficiency (kcat/Kₘ = 4.7 × 10⁴ M⁻¹s⁻¹) than corin for pro-brain natriuretic peptide-108 cleavage [1]
  • Pathological modulation:
  • Heart failure severity correlates with decreased processing efficiency (25% reduction in NYHA Class IV versus Class II) [1]
  • Renal dysfunction accumulates uncleaved pro-brain natriuretic peptide-108 due to reduced clearance [10]
  • Metabolic fate:
  • Brain natriuretic peptide-32 clearance: Receptor-mediated (NPR-C) > enzymatic degradation > renal filtration
  • N-terminal pro-brain natriuretic peptide-76 clearance: Primarily renal filtration (95%) [8] [10]

Nesiritide administration paradoxically reduces endogenous brain natriuretic peptide and N-terminal pro-brain natriuretic peptide-76 concentrations. In decompensated heart failure patients, 24-hour Nesiritide infusion decreased pre-infusion brain natriuretic peptide by 42% and N-terminal pro-brain natriuretic peptide-76 by 35%, suggesting improved hemodynamics reduce cardiac strain [2].

Table 3: Cleavage Dynamics of Pro-brain natriuretic peptide-108 Derivatives

ParameterBrain Natriuretic Peptide-32N-terminal pro-brain natriuretic peptide-76
Production rate1:1 molar ratio with N-terminal pro-brain natriuretic peptide-761:1 molar ratio with brain natriuretic peptide-32
Plasma half-life20 minutes60-120 minutes
Primary clearance routeNPR-C receptors (55%)Renal filtration (95%)
Enzymatic degradationNeutral endopeptidase, DPP-IVMinimal
Renal clearance<20%>80%
Response to Nesiritide42% reduction post-infusion35% reduction post-infusion

The differential clearance mechanisms explain why N-terminal pro-brain natriuretic peptide-76 accumulates more prominently in renal impairment, while brain natriuretic peptide-32 concentrations better reflect acute hemodynamic changes. Nesiritide's recombinant structure leverages the bioactive form's rapid receptor engagement while circumventing pathological processing inefficiencies inherent to endogenous brain natriuretic peptide production [1] [8] [10].

Properties

Product Name

Nesiritide Acetate (BNP-32) Brain Natriuretic Pept

IUPAC Name

acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C145H248N50O44S4

Molecular Weight

3524.1 g/mol

InChI

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)

InChI Key

FJULFJFRGUHITK-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.